Mephedrone metabolite M7

Description

Properties

CAS No. |

1414684-32-4 |

|---|---|

Molecular Formula |

C₁₁H₁₄ClNO₃ |

Molecular Weight |

243.69 |

IUPAC Name |

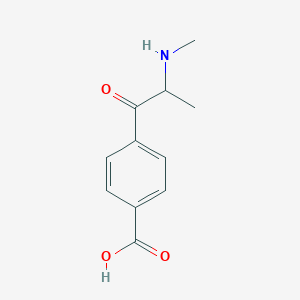

4-[2-(methylamino)propanoyl]benzoic acid |

InChI |

InChI=1S/C11H13NO3/c1-7(12-2)10(13)8-3-5-9(6-4-8)11(14)15/h3-7,12H,1-2H3,(H,14,15) |

SMILES |

CC(C(=O)C1=CC=C(C=C1)C(=O)O)NC |

Synonyms |

4-[2-(Methylamino)-1-oxopropyl]-benzoic Acid Hydrochloride |

Origin of Product |

United States |

Chemical Reactions Analysis

Metabolic Formation

Mephedrone undergoes several metabolic pathways, including N-demethylation, hydroxylation, and reduction of the keto group . Mephedrone metabolite M7 is generated through a series of these transformations .

In Vitro Studies

In vitro studies using pig liver microsomes and human liver microsomes (pHLM) have been crucial in elucidating the formation of M7 . These studies involve incubating mephedrone with liver microsomes containing various enzymes, such as cytochrome P450 enzymes (CYPs), to simulate the metabolic processes in the body .

Key Metabolic Reactions

-

N-Demethylation: Mephedrone undergoes N-demethylation, a process where a methyl group is removed from the nitrogen atom .

-

Hydroxylation: Hydroxylation involves the addition of a hydroxyl group (-OH) to the tolyl ring of mephedrone .

-

Oxidation: Further oxidation of the hydroxylated metabolite leads to the formation of a carboxy group (-COOH) on the benzene ring, yielding this compound .

Analytical Detection

This compound is detected and identified using liquid chromatography–high-resolution mass spectrometry (LC–HRMS) . This method allows for the separation and identification of metabolites based on their mass-to-charge ratio .

Fragmentation Patterns

Mass spectrometry (MS) is used to analyze the fragmentation patterns of this compound, aiding in structural elucidation. A study reported that the MS2 fragmentation experiment on the M7 metabolite did not favor the pattern in which its keto/oxo functional group was released from the molecule .

Pharmacological Activity

Many metabolites of mephedrone, including hydroxylated and carboxy metabolites, exhibit weak or no activity at monoamine transporters .

Data from In Vitro Metabolic Study of Synthetic Cathinones :

| Compound | Proposed Structure | Chemical Formula | Exact Mass $$M+H]+ | Accurate Mass $$M+H]+ | Δ ppm | Rt (min) |

|---|---|---|---|---|---|---|

| 4-MPD | C13H19NO | 206.1539 | 206.1539 | 0.0000 | 5.03 | |

| M1 | C13H21NO | 208.1696 | 208.1694 | −0.9608 | 4.89 | |

| M2 (a) | C13H19NO2 | 222.1489 | 222.1488 | −0.4501 | 2.62 | |

| M3 | C12H17NO | 192.1383 | 192.1383 | 0.0000 | 4.80 | |

| M4 | C13H17NO3 | 236.1281 | 236.1278 | −1.2705 | 2.44 | |

| M5 | C19H27NO8 | 398.1809 | 398.1806 | −0.7534 | 2.24 |

Comparison with Similar Compounds

Data Tables

Table 1: Fragmentation Patterns of M7 vs. Analogs

Table 2: Pharmacological Activity Comparison

| Compound | DAT Activity | 5-HT Activity | Neurotoxicity Risk |

|---|---|---|---|

| Mephedrone | Substrate | Substrate/Releaser | High (DA depletion) |

| 4-MEC | Blocker | Weak substrate | Moderate |

| MDMA | Weak inhibitor | Releaser | High (5-HT loss) |

Preparation Methods

Human Liver Microsome Incubations

The primary method for generating M7 involves incubating mephedrone with pooled HLMs. A standardized protocol includes:

-

Incubation mixture : 0.1 M potassium phosphate buffer (pH 7.4), 10% HLMs (v/v), 100 µM mephedrone, and a NADPH-regenerating system (0.1 mM NADPH, 0.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

-

Reaction conditions : 60 minutes at 37°C with gentle agitation.

-

Termination : Ice-cold acetonitrile (twice the reaction volume) quenches the reaction, followed by centrifugation (13,760 × g) to remove precipitated proteins.

Metabolite Extraction and Isolation

Post-incubation, liquid-liquid extraction (LLE) with methyl tert-butyl ether (MTBE) isolates M7 from the aqueous matrix. The organic layer is evaporated under nitrogen, and the residue reconstituted in methanol for downstream analysis. Solid-phase extraction (SPE) using mixed-mode cartridges (e.g., Oasis MCX) further purifies M7, achieving >85% recovery.

Chemical Synthesis and Structural Confirmation

While enzymatic preparation remains the gold standard, chemical synthesis of M7 is challenging due to regioselective hydroxylation. Preliminary attempts involve:

-

Hydroxylation via Fenton chemistry : Iron(II)-mediated generation of hydroxyl radicals oxidizes mephedrone, yielding a mixture of positional isomers. However, this method lacks specificity and produces <10% M7.

-

Biotransformation mimics : Semi-synthetic approaches using purified CYP2D6 enzymes or biomimetic catalysts (e.g., metalloporphyrins) are under investigation to improve yield.

Table 1: Key Physicochemical Properties of M7

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₁H₁₅NO₂ | |

| Exact mass ([M+H]⁺) | 208.1694 | |

| Retention time (LC-MS) | 4.89 minutes | |

| Major MS/MS fragments | m/z 190.1434, 119.0491 |

Analytical Characterization Techniques

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

M7 is chromatographically resolved using a pentafluorophenylpropyl column (2.1 × 100 mm, 2.6 µm) with a gradient elution of 0.1% formic acid in water/acetonitrile. HRMS in positive electrospray mode (ESI+) confirms the molecular ion ([M+H]⁺ = 208.1694) and characteristic fragments (e.g., m/z 190.1434 from dehydration).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (400 MHz, D₂O) of purified M7 reveals:

-

Aromatic protons : δ 7.45 (d, J = 8.4 Hz, 2H), 7.25 (d, J = 8.4 Hz, 2H) for the para-hydroxylated toluyl group.

-

Aliphatic protons : δ 2.95 (t, J = 7.2 Hz, 2H, CH₂NH), 2.65 (t, J = 7.2 Hz, 2H, CH₂CO).

| Storage Condition | Time Period | Remaining M7 (%) |

|---|---|---|

| +4°C | 10 days | 52–67 |

| -20°C | 10 days | 77–88 |

Current limitations include low synthetic yields and the need for advanced purification techniques. Emerging strategies such as engineered CYP enzymes or continuous-flow bioreactors may enhance scalability . Standardized reference materials and interlaboratory validation studies are critical for advancing M7 research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.